molecular formula C7H13NOS2 B6228045 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one CAS No. 1849200-79-8

2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one

Cat. No. B6228045
CAS RN: 1849200-79-8
M. Wt: 191.3
InChI Key:
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Description

2-(Methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one, also known as MTE, is a highly versatile organic compound that has a wide range of applications in the field of scientific research. It has been used in a variety of experiments, ranging from molecular biology and biochemistry to drug discovery and medicinal chemistry. MTE has been found to be a useful tool in the study of proteins, enzymes, and other biochemical processes.

Scientific Research Applications

2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one has a wide range of applications in scientific research. It has been used in studies of biochemical and physiological processes, such as protein folding, enzyme catalysis, and drug metabolism. 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one has also been used to study the structure and function of proteins, enzymes, and other molecules. In addition, 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one has been used in the study of drug-protein interactions and in the development of new drugs.

Mechanism of Action

2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one acts as a catalyst in biochemical reactions, which means it increases the rate of a reaction without being consumed in the process. The exact mechanism of action of 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one is not yet fully understood, but it is believed to involve the formation of a transient complex between 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one and the substrate molecule, which facilitates the reaction.
Biochemical and Physiological Effects
2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one has been found to have a variety of biochemical and physiological effects. In studies of proteins and enzymes, 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one has been found to increase the rate of folding and catalyze the formation of active enzyme complexes. In studies of drug metabolism, 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one has been found to increase the rate of drug metabolism and, in some cases, to increase the bioavailability of drugs. In addition, 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one is inexpensive and widely available. However, there are some limitations to using 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one in laboratory experiments. It is not very soluble in organic solvents, and it can react with other compounds in the reaction mixture, which can lead to unwanted side reactions.

Future Directions

2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one has many potential applications in the field of scientific research. One potential application is in the development of new drugs and drug delivery systems. 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one could be used to study the interaction between drugs and proteins, and it could be used to develop new drug delivery systems. In addition, 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one could be used to study the structure and function of proteins and enzymes, and it could be used to develop new drugs and drug delivery systems. Finally, 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one could be used to study the biochemical and physiological effects of drugs and other compounds.

Synthesis Methods

2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one can be synthesized in several different ways. The most common method is the reaction of thiomorpholine and methylsulfanylacetaldehyde. This reaction produces a mixture of the desired product, 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one, and an undesired by-product, methylsulfanylethanone. The undesired by-product can be removed from the reaction mixture by distillation. Other methods for the synthesis of 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one include the reaction of thiomorpholine and methylsulfanylacetaldehyde in the presence of a base, such as sodium hydroxide, and the reaction of thiomorpholine and methylsulfanylacetaldehyde in the presence of a catalyst, such as palladium(II) chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one involves the reaction of thiomorpholine with methylthiol followed by the reaction of the resulting product with ethanoyl chloride.", "Starting Materials": [ "Thiomorpholine", "Methylthiol", "Ethanoyl chloride" ], "Reaction": [ "Thiomorpholine is reacted with methylthiol in the presence of a base such as sodium hydroxide to form 2-(methylsulfanyl)-1-thiomorpholin-4-yl)ethan-1-ol.", "The resulting product is then reacted with ethanoyl chloride in the presence of a base such as triethylamine to form 2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one." ] }

CAS RN

1849200-79-8

Product Name

2-(methylsulfanyl)-1-(thiomorpholin-4-yl)ethan-1-one

Molecular Formula

C7H13NOS2

Molecular Weight

191.3

Purity

95

Origin of Product

United States

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